molecular formula C26H23NO5 B15127946 (4S)-Fmoc-4-phenoxy-D-proline

(4S)-Fmoc-4-phenoxy-D-proline

Cat. No.: B15127946
M. Wt: 429.5 g/mol
InChI Key: DGFDLAYDYAXDTJ-UHFFFAOYSA-N
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Description

Significance of Unnatural Amino Acids in Peptide Science

Unnatural amino acids, which are not among the 20 common proteinogenic amino acids, are powerful tools in modern drug discovery and protein engineering. chemimpex.comnih.gov Their incorporation into peptides can lead to peptidomimetics with enhanced properties such as increased stability against enzymatic degradation, improved potency, and better bioavailability. nih.gov The vast structural diversity of unnatural amino acids allows for the fine-tuning of peptide structure and function, making them invaluable as molecular scaffolds and chiral building blocks in combinatorial libraries. chemimpex.comnih.gov

The Role of Proline Analogs in Conformational Control of Peptides

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which is fused to the backbone amine. This structure imparts significant conformational rigidity, restricting the backbone dihedral angle (φ) to approximately -65°. nih.gov Proline's distinctive structure disrupts secondary structures like α-helices and β-sheets, often introducing kinks or turns in the peptide chain. youtube.com The peptide bond preceding a proline residue has a lower energy barrier to cis-trans isomerization compared to other peptide bonds, a process that can be a rate-limiting step in protein folding. acs.org

Proline analogs, which are synthetic derivatives of proline, are designed to further control the conformational properties of peptides. acs.orgthieme-connect.de By modifying the proline ring with various substituents, researchers can influence the cis-trans isomer ratio of the preceding peptide bond and the puckering of the pyrrolidine (B122466) ring (endo vs. exo), thereby directing the peptide to adopt specific secondary structures such as β-turns or polyproline helices. thieme-connect.denih.gov

Overview of 4-Substituted Proline Derivatives in Academic Research

Substitution at the 4-position of the proline ring has proven to be a particularly effective strategy for modulating peptide conformation. The stereochemistry and electronic properties of the substituent at this position can have a profound impact on the ring's pucker. For instance, the incorporation of electron-withdrawing groups at the 4-position can create a stereoelectronic effect that favors a specific ring conformation. nih.govnih.gov

A notable example is the use of 4-fluoroprolines, where the high electronegativity of the fluorine atom influences the pyrrolidine ring pucker and the cis-trans equilibrium of the prolyl peptide bond. researchgate.net Similarly, 4-hydroxyproline (B1632879), a common post-translational modification in collagen, demonstrates how 4-substitution can stabilize specific protein structures. nih.gov Research has explored a wide array of 4-substituted prolines, including those with alkyl, aryl, and various functional groups, to systematically study their effects on peptide and protein structure and stability. nih.govnih.gov A versatile method known as "proline editing" allows for the synthesis of a diverse range of 4-substituted proline derivatives directly on a solid-phase resin, starting from commercially available 4-hydroxyproline. nih.govnih.gov

Rationale for Research on (4S)-Fmoc-4-phenoxy-D-proline as a Conformationally Restricting Building Block

The specific compound, this compound, is a D-amino acid derivative, which inherently provides resistance to proteolytic degradation. The fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group for the amine, allowing for its use in solid-phase peptide synthesis.

The key to its function as a conformationally restricting building block lies in the 4S-phenoxy substitution. Based on extensive research on other 4-substituted prolines, the rationale for investigating this particular analog can be outlined as follows:

Stereoelectronic Effects : The phenoxy group, being electron-withdrawing, is expected to exert a significant stereoelectronic effect on the proline ring. For 4S-substituted prolines with electron-withdrawing groups, this generally favors a Cγ-endo ring pucker. nih.gov This specific pucker is known to be strongly associated with the cis conformation of the preceding peptide bond, which is a key feature of type VI β-turns. researchgate.net

Steric Influence : The bulky phenoxy group can introduce steric constraints that further limit the conformational freedom of the peptide backbone. This can be exploited to force a peptide into a desired turn or loop structure, which is often crucial for biological activity.

Aromatic Interactions : The phenyl ring of the phenoxy group can participate in aromatic-aromatic or aromatic-proline interactions with other residues in the peptide sequence, potentially providing an additional layer of structural stabilization. acs.org

In essence, the combination of the D-configuration, the electron-withdrawing nature, and the steric bulk of the 4S-phenoxy group makes this compound a promising tool for designing peptides with highly constrained and predictable three-dimensional structures.

Detailed Research Findings

A general approach for the synthesis of 4-substituted prolines involves the use of 4-hydroxyproline as a starting material. A technique known as "proline editing" allows for the modification of the hydroxyl group on a solid support after its incorporation into a peptide chain. nih.govnih.gov For a phenoxy substituent, a Mitsunobu reaction or a nucleophilic aromatic substitution could potentially be employed to introduce the phenoxy group onto the proline ring.

The conformational effects of incorporating such an analog would likely be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. NMR studies on model peptides containing other 4-substituted prolines have been instrumental in determining the trans/cis isomer ratios of the prolyl bond and the preferred ring pucker. researchgate.net For instance, analysis of Ac-TYPXN-NH2 model peptides, where X is a substituted proline, has revealed the influence of the 4-substituent on the trans:cis ratio. researchgate.net It is anticipated that the incorporation of (4S)-4-phenoxy-D-proline would lead to a significant preference for the cis amide bond conformation.

The table below summarizes the key molecular information for this compound.

PropertyValueSource
Compound Name This compoundN/A
CAS Number 1449693-84-8 nih.gov
Molecular Formula C26H23NO5 chemimpex.com
Purity Typically ≥95% nih.gov
Form Lyophilized powder nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)

InChI Key

DGFDLAYDYAXDTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 4s Fmoc 4 Phenoxy D Proline

Retrosynthetic Analysis and Key Precursors for the Proline Core

A retrosynthetic analysis of (4S)-Fmoc-4-phenoxy-D-proline provides a logical framework for its synthesis. The final molecule can be deconstructed into its fundamental building blocks. The first disconnection involves the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the proline nitrogen, a standard step in peptide synthesis, which points to (4S)-4-phenoxy-D-proline as the immediate precursor. The Fmoc group is typically introduced using a reagent like Fmoc-Cl or Fmoc-OSu.

The next critical disconnection breaks the C4-phenoxy ether bond. This suggests a nucleophilic substitution reaction, where phenol (B47542) or a phenoxide anion acts as the nucleophile. The corresponding precursor for the proline core would therefore be a D-proline derivative with a suitable leaving group at the C4 position. Most commonly, this precursor is derived from a 4-hydroxy-D-proline derivative.

The stereochemistry is paramount. The target molecule possesses a (2R, 4S) configuration. A highly effective strategy involves starting with a precursor that has the opposite stereochemistry at the C4 position, namely (2R, 4R)-4-hydroxy-D-proline, and employing a reaction that proceeds with inversion of configuration, such as a Mitsunobu reaction or an SN2 displacement. raineslab.com

Therefore, the key precursors for the synthesis are:

A suitably N-protected (2R, 4R)-4-hydroxy-D-proline derivative.

Phenol.

An Fmoc-donating reagent (e.g., Fmoc-Cl) for the final N-protection step.

While naturally abundant (2S, 4R)-4-hydroxy-L-proline (Hyp) is an inexpensive starting material, its use would necessitate a more complex pathway involving inversion at both the C2 and C4 centers to achieve the desired D-proline scaffold with 4S stereochemistry. raineslab.compku.edu.cn Thus, sourcing or synthesizing a D-proline-based precursor is often more direct. mdpi.com The synthesis of such precursors can originate from various sources, including the post-translational hydroxylation of proline residues in proteins or through dedicated metabolic engineering strategies in microorganisms. researchgate.netnih.gov

Stereoselective Synthesis Approaches for the 4-Substituted Proline Scaffold

Achieving the correct stereochemistry in the 4-substituted proline ring is a central challenge in the synthesis of compounds like this compound. Various stereoselective methods have been developed to control the formation of the chiral centers on the pyrrolidine (B122466) ring.

Asymmetric Synthesis Strategies for Enantiomeric Purity

Asymmetric synthesis provides pathways to enantiomerically pure proline derivatives from achiral or racemic starting materials. These methods are fundamental for establishing the desired stereochemistry at both the C2 and C4 positions. Strategies often involve catalytic enantioselective reactions, such as the double allylic alkylation of a glycine (B1666218) imine analogue under phase transfer conditions using a chiral catalyst. nih.gov Other approaches include highly stereoselective 1,3-dipolar cycloaddition reactions between azomethine ylides and electron-deficient alkenes, catalyzed by chiral metal complexes, to construct the pyrrolidine ring with high control over its stereocenters. nih.gov These methods are crucial for building a diverse library of proline analogues beyond those accessible from the natural chiral pool.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For proline synthesis, auxiliaries can be used to control diastereoselective alkylations of proline enolates. nih.gov For instance, proline itself can act as a chiral auxiliary in the synthesis of complex molecules like ruthenium(II) polypyridyl complexes, demonstrating its utility in directing stereochemistry through dynamic asymmetric transformations. nih.govacs.org The use of chiral esters, such as those derived from (+)- or (−)-menthol, can also enhance the diastereoselectivity of alkylation reactions on the proline scaffold. nih.gov

Enantioselective Catalysis in Proline Derivatization

Enantioselective catalysis is a highly efficient method for synthesizing chiral molecules, including proline derivatives. This field has seen significant growth, particularly with the advent of organocatalysis, where small chiral organic molecules like proline and its derivatives are used as catalysts. researchgate.netwikipedia.orglibretexts.org Proline-catalyzed reactions, such as aldol, Mannich, and Michael additions, can produce products with high enantioselectivity. researchgate.netthieme-connect.comwikipedia.org These catalysts operate by forming chiral enamine or iminium ion intermediates, which then react in a stereocontrolled manner. wikipedia.org While often used to catalyze reactions involving other molecules, the principles of enantioselective organocatalysis can also be applied to the synthesis of complex proline derivatives themselves, for example, through catalyst- and base-free asymmetric cascade reactions to form functionalized proline-derived bicyclic systems. thieme-connect.com

Introduction of the Phenoxy Moiety at the 4-Position

The formation of the aryl ether linkage at the C4 position of the proline ring is a key transformation in the synthesis of this compound. This is typically accomplished via nucleophilic substitution.

Nucleophilic Substitution Reactions for Aryl Ether Formation

The most prominent method for introducing the phenoxy group onto the 4-position of a hydroxyproline (B1673980) precursor is the Mitsunobu reaction. cancer.govacs.orgnih.gov This reaction is particularly advantageous because it proceeds with a predictable inversion of stereochemistry at the reacting center. In this context, an N-protected (2R, 4R)-4-hydroxy-D-proline is treated with phenol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The hydroxyl group is activated in situ, and subsequent SN2 attack by phenol leads to the formation of the desired (2R, 4S)-4-phenoxy-D-proline derivative.

This "proline editing" approach on a pre-formed peptide containing hydroxyproline is a powerful technique for generating diverse 4-substituted proline residues stereospecifically. cancer.govacs.orgnih.govnih.govresearchgate.net The hydroxyl group of a 4R-hydroxyproline residue can be converted to the corresponding 4S-phenoxy derivative directly via the Mitsunobu reaction. nih.gov

Coupling Strategies for Phenolic and Halogenated Precursors

The formation of the characteristic phenoxy ether linkage at the C4 position of the D-proline ring is a critical step in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions where either the hydroxyl group of a 4-hydroxy-D-proline precursor is made into a good leaving group, or phenol is used as a nucleophile. The two most prominent strategies for this transformation are the Mitsunobu reaction and variations of the Williamson ether synthesis.

Mitsunobu Reaction: This reaction is a powerful method for forming ethers from alcohols and acidic pronucleophiles, such as phenols, with a characteristic inversion of stereochemistry at the alcoholic carbon. To synthesize the target (4S) compound, the logical starting material is a protected (4R)-hydroxy-D-proline derivative. The reaction proceeds by activating the hydroxyl group with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation facilitates the Sɴ2 attack by the phenoxide ion, leading to the desired (4S)-phenoxy product. nih.gov This approach is highly effective due to its mild conditions and high stereospecificity. The "proline editing" technique, where this modification is performed on a hydroxyproline residue already incorporated into a peptide on a solid support, exemplifies the utility of the Mitsunobu reaction in this context. acs.orgnih.govumn.edu

Williamson Ether Synthesis and Analogous Sɴ2 Reactions: The classical Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. youtube.commasterorganicchemistry.com A more relevant adaptation for this specific target involves activating the hydroxyl group of a (4R)-hydroxy-D-proline precursor by converting it into a good leaving group, such as a tosylate, mesylate, or halide. This activated intermediate is then reacted with sodium phenoxide in an Sɴ2 reaction. This process also results in the inversion of stereochemistry, yielding the (4S)-phenoxy product. A key consideration is that this reaction works best with primary and secondary alkyl halides/sulfonates; the C4 position of proline is a secondary center, making this a viable route. organicchemistrytutor.com

Another strategy involves a double-inversion sequence. One could start with (4S)-hydroxy-D-proline, convert it to a leaving group (first inversion), and then displace it with a nucleophile that can be later converted to a hydroxyl group with a second inversion, before proceeding with a retention strategy. However, the single-step inversion from the readily available (4R)-hydroxyproline scaffold is generally more efficient.

Coupling StrategyTypical ReagentsStereochemical OutcomeKey Precursor for (4S) Target
Mitsunobu Reaction Phenol, PPh₃, DEAD/DIADInversion(4R)-hydroxy-D-proline derivative
Sɴ2 Reaction 1. TsCl/MsCl, Pyridine2. Sodium PhenoxideInversion(4R)-hydroxy-D-proline derivative

Purification and Advanced Spectroscopic Characterization Techniques for Synthetic Intermediates (excluding basic final compound identification)

The synthesis of this compound involves multiple steps, and the purification and characterization of each intermediate are crucial to ensure the final product's purity and structural correctness.

Purification: Intermediates, whether synthesized in solution or cleaved from a solid support for analysis, are typically purified using chromatographic techniques. Flash column chromatography on silica (B1680970) gel is common for solution-phase synthesis. For protected peptides and amino acids, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice, allowing for the separation of closely related diastereomers or impurities from side reactions. nih.gov

Advanced Spectroscopic Characterization: While basic identification is excluded, advanced spectroscopic methods are indispensable for the detailed structural and stereochemical elucidation of synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is the most powerful tool for this purpose.

1D NMR (¹H and ¹³C): Provides initial structural confirmation. For proline derivatives, the chemical shifts of the ring protons (β, γ, δ) are highly sensitive to the ring's pucker and the nature and stereochemistry of substituents. researchgate.net

2D NMR: Techniques like COSY, HSQC, and HMBC are used to unambiguously assign all proton and carbon signals. Crucially, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry at C4 by observing spatial proximities between the phenoxy group protons and the proline ring protons. The presence of four diastereomers in related substituted compounds can be identified and quantified using high-field NMR (e.g., 1 GHz). chemrxiv.orgnih.gov

Heteronuclear NMR: If fluorinated phenol derivatives are used, ¹⁹F NMR provides a very sensitive probe for analyzing the electronic environment and can help distinguish between diastereomers due to its large chemical shift dispersion. acs.orgacs.org Similarly, ³¹P NMR is essential for monitoring intermediates in Mitsunobu reactions.

High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the elemental composition of each intermediate with high accuracy, verifying that the correct molecular formula has been achieved after each synthetic step.

Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Scalability for Research Applications

Two primary paradigms exist for the synthesis of this compound: traditional solution-phase synthesis and solid-phase "proline editing." Each approach has distinct advantages and disadvantages regarding efficiency, yield, and scalability for research purposes.

Solution-Phase Synthesis: This classical approach involves synthesizing the target molecule step-by-step in solution, with purification of the intermediate after each reaction.

Efficiency and Yield: For a single, well-defined target, solution-phase synthesis can often be optimized to achieve high yields. However, it is labor-intensive and time-consuming, requiring multiple reaction setups, workups, and purifications.

Scalability: It is highly scalable for producing a single compound, with established procedures for scaling up to multi-gram or kilogram quantities. acs.org However, it is not efficient for creating a library of diverse analogs.

Solid-Phase "Proline Editing": This modern approach involves incorporating a precursor like Fmoc-(4R)-hydroxy-D-proline into a peptide sequence on a solid support and then performing the chemical modification (e.g., Mitsunobu reaction with phenol) on the resin-bound substrate. acs.orgnih.govumn.edu

Efficiency and Yield: The primary advantage is efficiency for diversification. By using a split-and-pool strategy, a large number of different 4-substituted proline analogs can be synthesized in parallel from a common intermediate. This dramatically accelerates the discovery of novel structures for structure-activity relationship (SAR) studies. Yields for individual modification steps on solid phase are typically high, and excess reagents can be used to drive reactions to completion, with purification simplified to washing the resin. nih.gov

Scalability: This method is exceptionally well-suited for research-scale applications where many variations of a compound are needed in small (milligram) quantities. While scaling up a single solid-phase synthesis is possible, it is generally less straightforward than for solution-phase routes for bulk production.

FeatureSolution-Phase SynthesisSolid-Phase "Proline Editing"
Primary Application Large-scale synthesis of a single target compound.Rapid generation of diverse analog libraries for research.
Efficiency Low for diversification; each analog is a separate synthesis.High for diversification; parallel synthesis is possible.
Labor High; requires manual workup and purification at each step.Low; amenable to automation, purification by washing.
Yield Can be optimized to be very high for a specific target.Stepwise yields are high, but overall yield after cleavage can vary.
Scalability Readily scalable for bulk production of one compound.Excellent for research-scale (mg) parallel synthesis; less ideal for bulk.

For the specific goal of obtaining this compound for research applications, particularly within the context of peptide synthesis and SAR studies, the "proline editing" approach offers superior efficiency and flexibility.

Incorporation of 4s Fmoc 4 Phenoxy D Proline into Peptide Sequences

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptide chains, and the Fmoc/tBu strategy is widely favored due to its use of milder reaction conditions compared to the Boc approach. altabioscience.comnih.govscielo.org.mx However, the incorporation of sterically demanding amino acids like (4S)-Fmoc-4-phenoxy-D-proline necessitates careful optimization of several parameters, including the choice of coupling reagents, resin support, and deprotection conditions.

The formation of a peptide bond between a sterically hindered amino acid and the growing peptide chain is often a rate-limiting step in SPPS. researchgate.net The bulky phenoxy group adjacent to the pyrrolidine (B122466) ring of this compound can significantly impede the approach of the incoming activated carboxyl group to the N-terminal amine of the resin-bound peptide. Therefore, the selection of a highly efficient coupling reagent is crucial for achieving high coupling yields and preventing the formation of deletion sequences. iris-biotech.de

Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be inefficient for such difficult couplings. researchgate.netpeptide.com Modern peptide synthesis relies on more potent activating agents, typically phosphonium (B103445) or aminium (uronium) salts, which convert the protected amino acid into a more reactive activated species in situ. sigmaaldrich.com

Reagents that form highly reactive OAt esters, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are often the most effective for hindered couplings. peptide.comsigmaaldrich.com The 7-azabenzotriazole (HOAt) leaving group not only has a lower pKa than HOBt but also provides anchimeric assistance via its pyridine (B92270) nitrogen, accelerating the coupling reaction. sigmaaldrich.com Other powerful reagents include PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate), which is known to be effective for coupling N-methylated or other highly hindered amino acids. researchgate.netpeptide.com Oxyma-based reagents like COMU have also been developed as highly efficient and safer alternatives to HOBt- and HOAt-based reagents. sigmaaldrich.combachem.com

Optimization strategies for incorporating this compound often involve:

Using a significant excess of the protected amino acid and coupling reagent.

Extending the coupling reaction times.

Performing double or even triple coupling cycles to ensure the reaction goes to completion.

Utilizing elevated temperatures (e.g., 45-60 °C) to increase reaction kinetics, which can be particularly effective when using thermally stable solvents and resins. researchgate.net

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent Class Examples Mechanism/Active Ester Advantages for Hindered Couplings Considerations Citation
Carbodiimides DCC, DIC O-acylisourea intermediate Inexpensive; often used with additives like HOBt or OxymaPure. Generally low efficiency for hindered couplings; risk of racemization. peptide.combachem.com
Phosphonium Salts PyBOP, PyAOP, PyBrOP OBt or OAt esters High reactivity; PyAOP and PyBrOP are particularly effective for severely hindered couplings. Can be used in excess. Higher cost; byproducts must be washed away. peptide.comsigmaaldrich.com
Aminium/Uronium Salts HBTU, TBTU, HCTU, HATU OBt, O-6-ClBt, or OAt esters High reactivity and fast reaction times. HATU and HCTU are among the most efficient reagents available. Potential for guanidinylation side reaction. HATU/HCTU are more expensive. sigmaaldrich.combachem.com
Oxyma-Based Reagents COMU, PyOxim Oxyma esters High reactivity, often comparable or superior to HATU. Non-explosive and considered a safer alternative. Solution stability can be limited. sigmaaldrich.combachem.com

The choice of solid support is another critical factor for the successful synthesis of peptides containing bulky residues. The resin must be able to accommodate the growing peptide chain without significant steric hindrance or secondary structure formation that can lead to incomplete reactions. biosynth.comsigmaaldrich.com

Key properties of a suitable resin include:

Good Swelling Properties: The resin must swell adequately in the solvents used for SPPS (e.g., DMF, NMP) to allow for efficient diffusion of reagents to the reactive sites within the polymer matrix. Polystyrene (PS) resins are common, but for difficult or long sequences, polyethylene (B3416737) glycol (PEG)-grafted PS resins (PEG-PS) like TentaGel or NovaSyn® TG are often preferred due to their superior swelling in a wider range of solvents and their ability to disrupt peptide aggregation. biosynth.comsigmaaldrich.com

Mechanical and Chemical Stability: The resin must be robust enough to withstand the repeated cycles of coupling, washing, and deprotection throughout the synthesis. sigmaaldrich.com

Appropriate Linker: The linker connects the peptide to the resin and determines the conditions required for final cleavage. For producing C-terminal amide peptides, Rink Amide or Sieber amide linkers are commonly used. For C-terminal acids, Wang or 2-Chlorotrityl chloride linkers are standard choices. The acid lability of the linker must be compatible with the acid-labile side-chain protecting groups used in the Fmoc strategy. altabioscience.combiosynth.com

For a bulky residue like this compound, a low-crosslinked, high-swelling resin such as a PEG-PS composite is often advantageous. sigmaaldrich.com Furthermore, starting with a resin that has a lower initial loading capacity (e.g., 0.2-0.5 mmol/g) can be beneficial, as it increases the distance between growing peptide chains, thereby minimizing intermolecular aggregation and steric hindrance. sigmaaldrich.com

Table 2: Common Resins for Fmoc-SPPS

Resin Type Composition Key Characteristics Suitability for Modified Prolines Citation
Polystyrene (PS) 1% Divinylbenzene-crosslinked polystyrene Low cost, easy to handle, high substitution. Swelling is solvent-dependent. Suitable for shorter peptides, but may show poor performance for long or aggregating sequences containing bulky residues. sigmaaldrich.com
PEG-PS (e.g., TentaGel, NovaSyn® TG) Polyethylene glycol grafted onto a polystyrene matrix Excellent swelling in a broad range of solvents, improved reaction kinetics, reduces peptide aggregation. Highly recommended for long or difficult sequences, including those with sterically demanding analogs like 4-phenoxy-D-proline. biosynth.comsigmaaldrich.com
NovaGel™ PEG-PS composite with high PEG content High loading capacity with broad solvent compatibility and good swelling. A good option for balancing high capacity with the favorable properties of PEG-PS resins. sigmaaldrich.com

The removal of the temporary Nα-Fmoc protecting group is a critical step repeated throughout the synthesis. The standard condition for Fmoc deprotection is treatment with a 20% solution of a secondary amine base, typically piperidine (B6355638), in DMF. altabioscience.comscielo.org.mx The reaction proceeds via a β-elimination mechanism. altabioscience.com

For a compound like this compound, the key considerations are:

Stability of the Phenoxy Group: The ether linkage of the phenoxy group is stable to the mild basic conditions of piperidine treatment, ensuring the side chain remains intact during Fmoc removal. nih.gov

Compatibility with Other Side Chains: All other side-chain protecting groups in the peptide (e.g., tBu for Asp, Glu, Tyr; Boc for Lys; Trt for Asn, Gln; Pbf for Arg) must also be stable to repeated piperidine treatment but readily cleavable by strong acid (e.g., Trifluoroacetic acid, TFA) during the final cleavage step. This orthogonality is a cornerstone of Fmoc chemistry. altabioscience.comnih.gov

Efficiency of Deprotection: In some cases, steric hindrance around the N-terminus can slow down the deprotection reaction. While this is less of a concern for the residue following the proline analog, aggregation of the peptide chain can hinder subsequent deprotection steps. Monitoring the release of the fluorenyl group via UV spectroscopy can confirm the completion of the reaction. altabioscience.com If deprotection is slow, increasing the reaction time or using slightly stronger base cocktails may be necessary. However, stronger bases can increase the risk of side reactions like aspartimide formation in sequences containing aspartic acid. nih.govacs.org Alternative, less nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in small concentrations or non-nucleophilic bases are sometimes used, but piperidine remains the most common choice. acs.org

Solution-Phase Peptide Synthesis Approaches for Analog Incorporation

While SPPS is dominant, solution-phase peptide synthesis remains a viable and sometimes advantageous alternative, particularly for the synthesis of shorter peptides or for large-scale production where purification from a solid support is not desired. rsc.orgacs.org

In a solution-phase approach, the peptide is elongated step-by-step or via fragment condensation in a suitable organic solvent. The incorporation of this compound would follow the general principles of this method:

Coupling: The C-terminal carboxyl group of the incoming Fmoc-protected amino acid is activated using standard coupling reagents (e.g., HBTU/HOBt, DIC/HOBt). This activated species is then reacted with the N-terminal amine of the peptide fragment in solution. rsc.org

Purification: After each coupling and deprotection step, the product must be isolated and purified from excess reagents and byproducts. This is often achieved through extraction or precipitation/crystallization, which can be more labor-intensive than the simple filtration and washing steps of SPPS. rsc.org A "hydrophobic tag" strategy can be employed, where a large, nonpolar group is temporarily attached to the peptide to facilitate easy precipitation and purification after each step. rsc.org

Deprotection: The Fmoc group is removed using a base like piperidine or DBU in an organic solvent, followed by purification to remove the base and the dibenzofulvene adduct before the next coupling cycle. rsc.org

Solution-phase synthesis avoids issues related to resin swelling and reagent diffusion, which can be a benefit when dealing with sterically demanding residues. However, it requires careful control of stoichiometry and purification at each stage.

Chemoenzymatic Peptide Synthesis with Modified Amino Acids

Chemoenzymatic peptide synthesis utilizes enzymes, typically proteases or engineered ligases, to catalyze the formation of peptide bonds. nih.govnih.gov This approach offers advantages such as high stereoselectivity, the absence of racemization, and the use of mild, aqueous reaction conditions, aligning with the principles of green chemistry. nih.govrsc.org

However, the incorporation of modified amino acids, especially proline analogs, presents significant challenges for enzymatic methods. youtube.com

Substrate Specificity: The active sites of enzymes are highly specific. Many peptide ligases show a strong preference for L-amino acids and may not recognize or accept D-amino acids like (4S)-Fmoc-4-phenoxy-D -proline as substrates. rsc.org

Proline Intolerance: Proline itself is often a difficult substrate for many ligases. The unique cyclic structure and the tertiary amide bond it forms can be poorly accommodated by the enzyme's active site. For example, the peptide ligase OmniLigase is highly efficient for many sequences, but its activity is poor for sequences rich in proline. youtube.com Some ligases are unable to ligate to a native protein if the N-terminal residue is a proline. youtube.com

Steric Hindrance: The bulky phenoxy group on the proline ring would further increase the difficulty of enzymatic recognition and catalysis.

While engineered enzymes with altered substrate specificities are being developed, the direct enzymatic incorporation of a sterically hindered, D-configured proline analog like this compound into a growing peptide chain is currently not a standard or efficient method. rsc.org This approach remains an area of active research but is not yet a practical solution for this specific compound. nih.gov

Challenges and Solutions in Incorporating Sterically Demanding Proline Analogs into Peptide Chains

The primary challenge in incorporating this compound is the steric hindrance imposed by the C4-phenoxy substituent. This steric bulk can lead to several synthetic problems and requires specific solutions.

Challenges:

Slow and Incomplete Coupling: The bulky side chain can shield the N-terminal amine of the preceding residue or the activated carboxyl group of the proline analog itself, leading to low yields and the formation of deletion peptides. researchgate.net

Peptide Aggregation: The introduction of large, hydrophobic groups can promote the aggregation of peptide chains on the solid support, further hindering reagent access and reducing synthetic efficiency. mdpi.com

Conformational Effects: The rigid D-proline ring and the bulky phenoxy group will strongly influence the local peptide backbone conformation, potentially favoring specific secondary structures or turns that can complicate subsequent synthesis steps. nih.gov

Solutions:

Optimized Coupling Protocols: As detailed in section 3.1.1, the use of highly potent coupling reagents (e.g., HATU, PyAOP), longer reaction times, repeated couplings, and elevated temperatures are primary solutions to overcome slow coupling kinetics. sigmaaldrich.comresearchgate.net

Advanced Solid Supports: Employing PEG-PS resins can significantly mitigate on-resin aggregation by solvating the peptide chains and separating them within the polymer matrix. sigmaaldrich.com

"Proline Editing" Strategy: An advanced strategy to bypass the difficult coupling of a pre-functionalized proline is "proline editing". nih.gov In this approach, a more easily incorporated proline precursor, such as Fmoc-4R-hydroxyproline (Fmoc-Hyp-OH), is first introduced into the peptide sequence via standard SPPS. After its incorporation, the hydroxyl group is chemically modified on the solid support to introduce the desired functionality. For this compound, this could theoretically be achieved via a Mitsunobu reaction on the resin-bound peptide containing a 4R-Hyp residue, which would invert the stereocenter to the 4S configuration and introduce the phenoxy group. nih.gov This method circumvents the need to handle the sterically hindered monomer during the critical peptide bond formation step.

Fragment Condensation: For longer peptides, synthesizing the peptide in smaller fragments (some containing the modified proline) and then ligating them together in solution or on the solid phase can be a more manageable approach than a linear, step-wise synthesis.

Conformational Analysis and Structural Impact of 4s Fmoc 4 Phenoxy D Proline in Peptides

Influence on Peptide Backbone Conformation

The rigid structure of the proline ring restricts the backbone dihedral angle phi (φ) to a narrow range, typically around -60° to -75°. However, the substituent at the C4 position can significantly influence the puckering of the pyrrolidine (B122466) ring and the equilibrium of the preceding peptide bond.

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While the trans conformation is generally favored for most amino acid residues, the energy difference between the cis and trans isomers of an X-Pro peptide bond is much smaller, leading to a significant population of the cis isomer. The nature of the substituent at the C4 position of the proline ring can further influence this equilibrium.

Electron-withdrawing substituents at the C4 position have been shown to exert a stereoelectronic effect on the proline ring pucker and, consequently, on the cis/trans isomerization of the preceding peptide bond. For 4S-substituted prolines, an electron-withdrawing group, such as the phenoxy group in (4S)-Fmoc-4-phenoxy-D-proline, generally favors a Cγ-endo ring pucker. This ring conformation is sterically more compatible with a cis amide bond. In contrast, 4R-substituted prolines with electron-withdrawing groups tend to favor a Cγ-exo pucker, which stabilizes the trans amide bond.

The phenoxy group is known to be electron-withdrawing, which suggests that its presence at the 4S position of a D-proline residue will likely shift the cis/trans equilibrium towards the cis conformation. This is a critical consideration in peptide design, as the cis conformation can induce sharp turns in the peptide backbone.

Substituent at 4S-position Electronic Effect Favored Ring Pucker Favored Amide Bond Conformation
Hydrogen (Proline)NeutralCγ-endo / Cγ-exo equilibriumtrans favored, but significant cis population
FluoroElectron-withdrawingCγ-endocis
HydroxyElectron-withdrawingCγ-endocis
Phenoxy Electron-withdrawing Cγ-endo (Predicted) cis (Predicted)

This table presents predicted trends for the phenoxy substituent based on the known effects of other electron-withdrawing groups at the 4S-position.

The conformation of a proline residue has a significant impact on the backbone dihedral angles (φ and ψ) of the preceding and succeeding amino acid residues. The restricted φ angle of proline itself limits the conformational space available to the peptide chain. The preference of (4S)-4-phenoxy-D-proline for a cis amide bond will have a direct effect on the ψ angle of the preceding residue.

In a trans X-Pro bond, the ψ angle of residue X is typically in the β-sheet or extended region of the Ramachandran plot. However, a cis X-Pro bond often forces the preceding residue's ψ angle into a conformation that is more compatible with a turn or helical structure. Therefore, the incorporation of (4S)-4-phenoxy-D-proline is expected to influence the local backbone geometry, potentially nucleating specific secondary structures.

The Ramachandran plot provides a visual representation of the allowed φ and ψ angles for amino acid residues. While specific experimental data for peptides containing this compound is limited, the expected preference for a cis amide bond would likely lead to a distribution of φ, ψ angles for adjacent residues that is distinct from that observed for peptides containing standard proline or 4R-substituted prolines.

Proline Derivative Typical Preceding Amide Bond Expected Impact on Preceding Residue's ψ Angle Favored Region in Ramachandran Plot
D-Prolinetrans > cisMore extended conformationsβ-sheet / extended region
(4R)-substituted D-Proline (electron-withdrawing)transMore extended conformationsβ-sheet / extended region
(4S)-4-phenoxy-D-proline cis > trans (Predicted) More compact conformations Turn / helical regions (Predicted)

This table outlines the predicted impact on the dihedral angles of adjacent residues based on the expected cis/trans preference.

Induction and Stabilization of Peptide Secondary Structural Motifs

The conformational preferences of this compound can be harnessed to induce and stabilize specific secondary structures within a peptide.

While proline itself is often considered a "helix breaker" due to its inability to act as a hydrogen bond donor and its restricted φ angle, certain proline derivatives can be incorporated into or at the ends of helices to stabilize them. The D-configuration of the proline derivative can be particularly useful in the design of left-handed helices or for inducing specific turns at the C-terminus of right-handed helices.

The bulky phenoxy group of this compound could potentially participate in stabilizing interactions, such as aromatic or hydrophobic interactions, with other side chains within a helical structure. However, its strong preference for a cis amide bond would likely disrupt the canonical hydrogen bonding pattern of an α-helix if placed within the helical segment. Therefore, its role in helix induction may be more pronounced at the termini, where it can act as a capping residue or help to define the start or end of a helical segment.

β-turns are secondary structure motifs that cause a reversal in the direction of the polypeptide chain. They are crucial for the folding of globular proteins and are often involved in molecular recognition processes. Proline is frequently found in β-turns, particularly at the i+1 position.

The strong propensity of (4S)-4-phenoxy-D-proline to adopt a cis amide bond makes it an excellent candidate for inducing type VI β-turns. Type VI turns are characterized by a cis proline at the i+2 position. A D-proline derivative at the i+1 position can also promote the formation of type I' and II' β-turns. The bulky phenoxy group could further stabilize the turn through interactions with neighboring residues.

β-Turn Type Key Residue Position(s) Typical Dihedral Angles (φ, ψ) of Key Positions Potential Role of (4S)-4-phenoxy-D-proline
Type I'i+1 (D-amino acid), i+2φi+1≈60°, ψi+1≈-120°; φi+2≈80°, ψi+2≈0°Can occupy the i+1 position to promote a Type I' turn.
Type II'i+1 (D-amino acid), i+2φi+1≈60°, ψi+1≈120°; φi+2≈-80°, ψi+2≈0°Can occupy the i+1 position to promote a Type II' turn.
Type VIai+1, i+2 (cis-Pro)Varies, with a cis peptide bond between i+1 and i+2Can occupy the i+2 position to induce a Type VIa turn.
Type VIbi+1, i+2 (cis-Pro)Varies, with a cis peptide bond between i+1 and i+2Can occupy the i+2 position to induce a Type VIb turn.

This table summarizes the potential roles of (4S)-4-phenoxy-D-proline in different types of β-turns.

Polyproline helices are unique secondary structures composed of repeating proline residues. They exist in two major forms: the right-handed polyproline I (PPI) helix, which is characterized by all cis amide bonds, and the left-handed polyproline II (PPII) helix, which has all trans amide bonds. wikipedia.orgbionity.comnih.gov The PPII helix is a common conformation in unfolded proteins and is involved in various biological processes. nih.gov

As discussed previously, the 4S-substitution with an electron-withdrawing group like phenoxy is expected to favor the cis amide bond conformation. Consequently, the incorporation of this compound into a polyproline sequence would likely promote the formation of a right-handed PPI-like helix, even in solvents that would normally favor the PPII conformation for unsubstituted polyproline. nih.gov Conversely, a 4R-substituted proline with an electron-withdrawing group would stabilize the PPII helix. nih.gov

The D-configuration of the proline will result in a left-handed PPI helix, which is the mirror image of the naturally occurring right-handed PPI helix formed from L-proline. This ability to control the helical sense of polyproline chains is a valuable tool in the design of novel peptide-based materials and therapeutics.

Polyproline Helix Type Amide Bond Conformation Handedness (with L-Proline) Expected Effect of (4S)-4-phenoxy-D-proline
Polyproline I (PPI)cisRight-handedStabilization of a left-handed PPI helix.
Polyproline II (PPII)transLeft-handedDestabilization in favor of a PPI helix.

This table outlines the expected influence of (4S)-4-phenoxy-D-proline on polyproline helix formation.

Side Chain Orientation and its Stereoelectronic and Steric Influence on Conformational Preferences

The incorporation of proline analogs into a peptide sequence is a powerful strategy for modulating the peptide's three-dimensional structure. The unique cyclic nature of the proline side chain restricts the backbone dihedral angle φ to approximately -65° ± 25°, but it also introduces two other critical conformational equilibria: the pucker of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond (the ω angle). nih.gov Substitution at the C4 (or Cγ) position of the proline ring, as seen in this compound, directly influences these equilibria through a combination of steric and stereoelectronic effects. nih.gov

The pyrrolidine ring of proline is not planar and primarily adopts one of two puckered conformations: Cγ-exo (the Cγ atom is puckered out of the plane on the opposite side of the carboxyl group) or Cγ-endo (the Cγ atom is puckered on the same side as the carboxyl group). nih.gov The preferred pucker is dictated by the nature and stereochemistry of the substituent at the C4 position. nih.gov

Stereoelectronic Effects: For proline derivatives with an electron-withdrawing substituent at the C4 position, a stereoelectronic interaction known as the gauche effect becomes a dominant factor. nih.gov This effect describes a preference for a gauche relationship between the electron-withdrawing substituent and the amide nitrogen of the proline ring. nih.gov In the case of (4S)-4-phenoxy-D-proline, the phenoxy group is connected via an ether oxygen, which is electron-withdrawing. This stereoelectronic effect stabilizes the Cγ-endo pucker. nih.gov

Steric Effects: Steric hindrance also plays a role. For bulky substituents, the ring will pucker to place the group in a pseudo-equatorial position to minimize steric clashes. In a 4S-substituted proline, the Cγ-endo pucker places the substituent in an axial orientation, which would typically be sterically disfavored. However, the strength of the stereoelectronic gauche effect from the electron-withdrawing phenoxy group is significant enough to overcome this steric penalty, enforcing the Cγ-endo conformation. nih.gov

The conformation of the proline ring pucker is strongly correlated with the main chain dihedral angles. nih.govnih.gov Specifically, the ring pucker influences the cis-trans isomerism of the Xaa-Pro peptide bond (ω angle). The Cγ-exo pucker is known to stabilize the trans amide bond (ω ≈ 180°), which is a key feature of the polyproline II (PPII) helix. nih.govnih.gov Conversely, the Cγ-endo pucker, which is favored by (4S)-4-phenoxy-D-proline, strongly promotes the cis amide bond conformation (ω ≈ 0°). nih.govnih.gov Therefore, the introduction of a (4S)-4-phenoxy-D-proline residue is expected to induce a local cis conformation in the peptide backbone.

Proline DerivativeC4 StereochemistryDominant EffectPreferred Ring PuckerFavored Xaa-Pro Amide Bond
(4S)-4-phenoxy-D-prolineSStereoelectronic (gauche effect)Cγ-endocis (ω ≈ 0°)
(4R)-4-phenoxy-D-proline (hypothetical)RStereoelectronic (gauche effect)Cγ-exotrans (ω ≈ 180°)
Unsubstituted ProlineN/AEquilibrium of effectsMixture of Cγ-exo and Cγ-endoPredominantly trans, but with significant cis population

Solvent Effects on Peptide Conformation and Conformational Equilibria Incorporating the Analog

The conformational landscape of a peptide is not static but exists as a dynamic equilibrium that can be significantly influenced by the solvent environment. aps.orgrsc.org This is particularly true for peptides containing proline analogs like (4S)-4-phenoxy-D-proline, where the intrinsic conformational preferences induced by the residue interact with solvent-driven forces. The key conformational equilibrium affected is the cis-trans isomerism of the Xaa-Pro peptide bond.

The cis and trans isomers of a peptide bond can possess different dipole moments. raineslab.com Consequently, the polarity of the solvent can differentially stabilize one conformer over the other. Polar solvents, such as water, are effective at solvating charged groups and stabilizing conformations with larger dipole moments. Conversely, nonpolar or less polar organic solvents may favor more compact, internally hydrogen-bonded structures. rsc.org

A critical aspect of solvent influence is the stabilization of specific secondary structures. Aqueous environments are known to stabilize the polyproline type II (PPII) helix, a left-handed, extended helical structure composed entirely of trans peptide bonds. nih.govaps.org The stabilization of the PPII conformation is largely attributed to the favorable hydration of the exposed peptide backbone carbonyl groups. aps.org In contrast, the polyproline type I (PPI) helix, a right-handed helix composed of all cis peptide bonds, is more commonly observed in less polar organic solvents like n-propanol. nih.gov

For a peptide incorporating (4S)-4-phenoxy-D-proline, which has a strong intrinsic preference for the Cγ-endo pucker and the subsequent cis amide bond, the solvent environment creates a competitive balance.

In Nonpolar/Organic Solvents: In these environments, the stabilizing effect of water on the PPII helix is absent. This would likely cause the conformational equilibrium to shift more significantly toward the cis isomer, as the intrinsic preference imparted by the (4S)-4-phenoxy-D-proline residue would face less opposition. nih.gov

Therefore, (4S)-4-phenoxy-D-proline can be viewed as a tool to sensitize a peptide's conformational equilibrium to its solvent environment, amplifying the shift towards a cis conformation, especially in less polar media.

Solvent TypeGeneral Effect on Peptide BackboneExpected Impact on Equilibrium of a Peptide with (4S)-4-phenoxy-D-proline
Polar (e.g., Water, Aqueous Buffers)Stabilizes extended conformations like the PPII helix (trans-bonds) through backbone hydration. aps.orgEquilibrium is a balance; the intrinsic cis-preference of the analog competes with the solvent's stabilization of the trans state.
Less Polar Organic (e.g., Chloroform, n-Propanol)Favors more compact or PPI helix structures (cis-bonds) as PPII stabilization is lost. nih.govrsc.orgEquilibrium shifts strongly toward the cis conformer, reinforcing the intrinsic preference of the analog.

Spectroscopic Characterization Methodologies for Conformational and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and dynamics of molecules in solution. For (4S)-Fmoc-4-phenoxy-D-proline, NMR studies are essential for assigning proton (¹H) and carbon (¹³C) signals, determining the conformation of the proline ring, and understanding the spatial arrangement of the Fmoc and phenoxy groups.

2D NMR Techniques (e.g., TOCSY, NOESY) for Through-Bond and Through-Space Connectivities

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the complex spectra of molecules like this compound.

Total Correlation Spectroscopy (TOCSY): This technique establishes correlations between all protons within a spin system. For the proline ring, a TOCSY experiment would show correlations between the α, β, γ, and δ protons, allowing for their clear identification.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), providing crucial information about the molecule's three-dimensional structure. For instance, NOE cross-peaks between the phenoxy protons and specific protons on the proline ring can define the orientation of the phenoxy group. Similarly, NOEs between the Fmoc group protons and the proline ring can reveal their relative positioning. The analysis of NOESY spectra is particularly important for determining the cis/trans isomerization of the amide bond preceding the proline residue in a peptide chain.

Chemical Shift Analysis and Coupling Constants for Conformational Insights

The chemical shifts of the proline ring protons and carbons are highly sensitive to the ring's pucker, which can exist in two primary conformations: Cγ-endo (down) and Cγ-exo (up). The electron-withdrawing nature of the 4-phenoxy group in the (4S) configuration is expected to favor a Cγ-endo pucker due to the gauche effect. nih.gov This preference can be confirmed by analyzing the chemical shifts of the β and γ carbons.

Scalar coupling constants (J-values) between adjacent protons, particularly the ³J(Hα, Hβ) and ³J(Hγ, Hδ) couplings, are also diagnostic of the ring's conformation. These values can be measured from high-resolution 1D or 2D NMR spectra and compared to theoretical values for different puckering states.

Parameter Significance for this compound
¹H Chemical Shifts Sensitive to the local electronic environment and conformation.
¹³C Chemical Shifts Diagnostic of proline ring pucker (Cγ-endo vs. Cγ-exo).
³J Coupling Constants Provide quantitative information on dihedral angles and ring conformation.
NOE Intensities Reveal through-space proximities, defining the 3D structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Amide I and II Band Analysis

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. For peptides containing this compound, the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands are of particular interest. nih.gov The frequencies of these bands are sensitive to the peptide's secondary structure and hydrogen bonding patterns. nih.gov For instance, β-sheet structures typically show a strong amide I band around 1630 cm⁻¹, while α-helices absorb closer to 1650 cm⁻¹. The Fmoc group's carbonyl stretch will also appear in this region, which must be considered during spectral analysis.

Vibrational Band **Frequency Range (cm⁻¹) **Associated Structural Information
Amide I1600-1700C=O stretching, sensitive to secondary structure.
Amide II1500-1600N-H bending and C-N stretching, also dependent on conformation.

X-ray Crystallography of Peptide Co-crystals Incorporating the Analog

The most definitive method for determining the three-dimensional structure of a molecule at atomic resolution is X-ray crystallography. To study the precise conformation of this compound within a peptide context, it is necessary to grow high-quality crystals of a peptide containing this analog. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, unequivocally defining the proline ring pucker and the spatial disposition of the phenoxy and Fmoc groups. nih.gov This information is invaluable for validating the conformational models derived from NMR and other spectroscopic techniques and for understanding the intermolecular interactions that stabilize the crystal lattice.

Cryo-Electron Microscopy (Cryo-EM) for Larger Peptide Assemblies and Supramolecular Structures

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the visualization of large biomolecular assemblies and complex macromolecular structures at near-atomic resolution. americanpeptidesociety.org This methodology is particularly pertinent to the study of self-assembling systems, such as those formed by Fmoc-amino acids, which can generate extensive supramolecular structures like nanofibers, nanoribbons, and hydrogels. acs.orgmdpi.comnih.gov For a compound like this compound, which possesses the inherent self-assembly-driving Fmoc group, Cryo-EM offers a powerful tool to investigate the morphology and organization of its larger aggregates, which are often too large or non-crystalline for analysis by NMR or X-ray crystallography. americanpeptidesociety.org

The fundamental principle of Cryo-EM involves rapidly freezing a thin layer of the sample in a cryogen, such as liquid ethane. americanpeptidesociety.org This vitrification process traps the molecules in their native, hydrated state, preventing the formation of damaging ice crystals. americanpeptidesociety.org The frozen-hydrated specimen is then imaged in a transmission electron microscope under cryogenic conditions using a low-dose electron beam to minimize radiation damage. americanpeptidesociety.org Sophisticated image processing algorithms are subsequently used to combine thousands of two-dimensional projection images of the randomly oriented particles into a high-resolution three-dimensional reconstruction.

In the context of this compound, the driving forces for self-assembly are expected to be a combination of π-π stacking interactions between the fluorenyl moieties and hydrophobic interactions involving the phenoxy groups, supplemented by hydrogen bonding. acs.orgmdpi.com These interactions can lead to the formation of elongated fibrillar structures. While specific Cryo-EM studies on this compound are not yet prevalent in published literature, the well-documented self-assembly of other Fmoc-amino acids into nanofibers and other supramolecular structures provides a strong basis for predicting its behavior. acs.orgmdpi.commdpi.com For instance, studies on Fmoc-phenylalanine and Fmoc-tyrosine have shown their propensity to form nanofibers. acs.org The introduction of a substituted proline, known to act as a β-sheet disrupter, could lead to unique morphologies such as twisted or helical ribbons. nih.gov

The insights gained from Cryo-EM can be correlated with data from other spectroscopic techniques. For example, the observation of β-sheet-like structures in Cryo-EM reconstructions would be expected to correspond with characteristic amide I absorbances in FTIR spectroscopy. Similarly, changes in the environment of the aromatic chromophores (fluorenyl and phenoxy groups) upon assembly, as detected by UV-vis and fluorescence spectroscopy, can be rationalized by the specific packing arrangements observed through Cryo-EM.

Hypothetical Cryo-EM Data for this compound Assemblies

Below is a hypothetical data table illustrating the type of information that could be obtained from a Cryo-EM study of self-assembled this compound. This data is based on findings for other self-assembling Fmoc-amino acids and peptides.

ParameterHypothetical ValueSignificance
Assembly Morphology Twisted NanoribbonsThe specific stereochemistry and bulky phenoxy group may induce a twist in the self-assembled structure, differing from simple nanofibers.
Nanoribbon Width 10 ± 2 nmIndicates the lateral association of a number of individual molecular filaments.
Helical Pitch 150 ± 20 nmThe distance for one full turn of the twisted ribbon, reflecting the interplay of intermolecular forces.
Sub-filament Diameter 3 ± 0.5 nmRepresents the core structural unit, likely formed by the stacking of Fmoc-protected amino acids.
Resolution of 3D Reconstruction ~4.5 ÅAt this resolution, it would be possible to discern the overall packing of the molecules and the arrangement of the proline rings and phenoxy groups within the assembly.

This detailed structural information at the nanoscale is critical for designing and engineering novel biomaterials with tailored properties for applications in fields such as tissue engineering and drug delivery.

Computational Chemistry Approaches to 4s Fmoc 4 Phenoxy D Proline and Its Peptide Conjugates

Molecular Mechanics and Force Field Parameterization for Unnatural Amino Acids

Molecular mechanics (MM) simulations are a cornerstone of computational studies on large biomolecular systems, including peptides. However, the accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. nih.gov Standard force fields like AMBER and CHARMM are extensively parameterized for the 20 canonical amino acids but often lack parameters for UAAs like (4S)-Fmoc-4-phenoxy-D-proline. frontiersin.orgdntb.gov.uanih.gov

The parameterization of a novel UAA is a meticulous process that typically involves:

Determination of Partial Atomic Charges: Quantum mechanical (QM) calculations are employed to determine the distribution of electron density within the UAA. The Restrained Electrostatic Potential (RESP) fitting approach is a common method used to derive these charges, ensuring they are compatible with the parent force field. frontiersin.orgdntb.gov.uanih.gov

Assignment of Bonded and Non-bonded Parameters: This includes defining equilibrium bond lengths, bond angles, dihedral angles, and van der Waals parameters. These are often assigned by analogy to existing parameters for similar chemical groups in the force field. nih.gov

Validation and Refinement: The new parameters are tested by comparing MM-based calculations with higher-level QM calculations or experimental data. This can involve comparing optimized geometries, conformational energy profiles, and interaction energies. frontiersin.orgdntb.gov.uanih.gov

For substituted prolines, a key challenge is accurately modeling the puckering of the five-membered pyrrolidine (B122466) ring. The introduction of a bulky substituent like the phenoxy group at the 4-position significantly alters the puckering equilibrium between the Cγ-endo and Cγ-exo states. nih.gov Force field parameters, particularly the dihedral angle terms involving the ring atoms, must be carefully calibrated to reproduce the correct puckering propensities. biorxiv.org

Table 1: Key Steps in Force Field Parameterization for Unnatural Amino Acids
Parameterization StepMethodologyRationale
Partial Atomic Charge DerivationQuantum Mechanics (e.g., HF/6-31G*) followed by RESP fittingTo accurately represent the electrostatic potential of the molecule. frontiersin.orgdntb.gov.uanih.gov
Bonded Parameter AssignmentAnalogy to existing parameters and/or fitting to QM potential energy scansTo define the covalent geometry and flexibility of the molecule. nih.gov
Dihedral Angle ParameterizationFitting to QM-calculated energy profiles of key dihedral anglesTo correctly model the conformational preferences, especially ring puckering. biorxiv.org
ValidationComparison of MM and QM optimized geometries and relative energiesTo ensure the new parameters accurately reproduce high-level theoretical data. frontiersin.orgdntb.gov.uanih.gov

Molecular Dynamics (MD) Simulations of Peptide Conformational Landscapes

Once a reliable force field is established, molecular dynamics (MD) simulations can be performed to explore the conformational landscape of peptides containing this compound. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov

Analysis of the MD trajectory reveals the accessible conformations of the peptide and the dynamics of transitions between them. For peptides containing substituted prolines, particular attention is paid to:

Proline Ring Pucker: The puckering state of the proline ring (Cγ-endo vs. Cγ-exo) is a critical determinant of the local backbone conformation. nih.gov The phenoxy group in this compound is expected to sterically favor a specific pucker.

Peptide Bond Isomerization: The cis/trans isomerization of the peptide bond preceding the proline residue is a slow process that can be a key conformational switch in proteins. nih.govacs.org The substituent at the 4-position can influence the relative stability of the cis and trans isomers. nih.gov

Backbone Dihedral Angles: The φ and ψ dihedral angles of the peptide backbone are monitored to identify secondary structure elements like turns and helices. nih.gov

Due to the high energy barriers associated with some conformational changes, such as peptide bond isomerization, standard MD simulations may not adequately sample the entire conformational space. aminer.orgnih.gov Enhanced sampling techniques are often employed to overcome these limitations. Methods like metadynamics and umbrella sampling apply a bias to the system to accelerate the exploration of specific degrees of freedom. nih.govacs.org

MD simulations can be used to calculate the free energy difference between different conformational states, providing a quantitative measure of their relative populations. aip.orgaip.orgdoaj.orgresearchgate.net For peptides with this compound, key free energy calculations include:

Proline Ring Puckering Free Energy Surface: This reveals the relative stability of the endo and exo puckers and the energy barrier for interconversion. aip.orgaip.orgdoaj.orgresearchgate.net

Cis/Trans Isomerization Free Energy Profile: This quantifies the free energy barrier for peptide bond isomerization and the equilibrium population of the cis and trans conformers. nih.govacs.org

These calculations are crucial for understanding how the phenoxy substituent modulates the conformational preferences of the proline ring and the peptide backbone.

Ligand-Protein Docking Studies Focusing on Binding Site Design Principles (excluding biological activity or efficacy)

The incorporation of stereochemically constrained non-canonical amino acids, such as this compound, into peptide ligands presents unique considerations for ligand-protein docking studies. The primary focus of these computational analyses shifts towards understanding the fundamental principles of molecular recognition and binding site architecture, rather than predicting biological outcomes. The rigidified pyrrolidine ring and the specific stereochemistry of the phenoxy group at the C4 position significantly influence the conformational landscape of the peptide, which in turn dictates the design of a complementary protein binding pocket.

Docking studies involving peptides containing D-proline analogs are instrumental in elucidating how these residues guide the peptide backbone into specific secondary structures, such as β-turns or helical motifs. researchgate.net The D-configuration, in contrast to the more common L-proline, can induce unique turns and structural motifs not typically observed in peptides composed solely of L-amino acids. nih.gov For a residue like (4S)-4-phenoxy-D-proline, the bulky and rigid phenoxy group further restricts the conformational freedom of the pyrrolidine ring. This pre-organization of the ligand's conformation reduces the entropic penalty upon binding, a key principle in designing high-affinity interactions.

Computational docking programs, such as Ph4Dock, which utilize pharmacophoric features, can be particularly insightful. nih.gov The phenoxy group of this compound can serve as a critical pharmacophore, participating in aromatic-aromatic (π-π stacking) or hydrophobic interactions within the binding site. The design of a successful binding pocket would therefore involve creating a well-defined hydrophobic cavity, shaped to accommodate the specific orientation of the phenoxy substituent.

The principles derived from these docking studies are crucial for the rational design of protein cavities intended to bind such modified peptides. The focus is on achieving shape complementarity, where the contours of the binding site mirror the rigid structure of the proline analog. nih.gov This involves positioning hydrophobic residues to interact with the phenoxy group and engineering the backbone of the binding site to form hydrogen bonds with the peptide's amide groups, which are held in a specific spatial arrangement by the constrained proline. Molecular dynamics simulations can further refine these models by exploring the flexibility of both the ligand and protein side chains at the binding interface. dntb.gov.uauni-miskolc.hu

Table 1: Key Principles in Binding Site Design for Phenoxy-D-Proline Analogs

Design Principle Rationale Computational Approach
Shape Complementarity The rigid conformation of the proline analog requires a precisely shaped binding pocket to maximize van der Waals contacts. Molecular docking; Surface analysis of protein cavities.
Hydrophobic Pocket Formation The phenoxy group necessitates a non-polar environment to establish favorable hydrophobic and aromatic interactions. Identification and scoring of hydrophobic patches in the binding site; Alanine scanning mutagenesis simulations.
Backbone Hydrogen Bonding The constrained proline derivative orients the peptide backbone, pre-organizing it for specific hydrogen bond patterns with the protein. Docking with flexible protein backbones; Analysis of hydrogen bond networks in simulation trajectories.

| Pre-organization & Entropy | The reduced conformational freedom of the ligand minimizes the entropic cost of binding, favoring higher affinity. | Free energy calculations (e.g., MM/PBSA); Normal mode analysis. |

De Novo Peptide Design Algorithms Incorporating Stereochemically Constrained Proline Analogs

De novo peptide design aims to create novel peptide sequences with specific structures and functions from scratch. nih.gov The incorporation of stereochemically constrained analogs like this compound into these design algorithms represents a significant advancement, allowing for the creation of hyperstable and structurally unique peptides. nih.govresearchgate.net Standard design protocols, often based on L-amino acids, must be specifically adapted to handle the unique stereochemistry and conformational properties of such non-canonical residues.

Algorithms like Rosetta have been modified to include D-amino acids and other non-canonical residues, enabling the design of peptides with mixed chirality. nih.govgoogle.com This is crucial because heterochiral peptide sequences (containing both L- and D-amino acids) can adopt structures, such as certain types of turns and helices, that are inaccessible to homochiral peptides. researchgate.net The presence of a D-proline analog can be used to nucleate specific folds or to introduce sharp turns in a peptide backbone, a powerful tool for creating compact, globular peptide structures or for designing constrained macrocycles. nih.govnih.gov

The design process typically involves two main stages: backbone assembly and sequence design.

Backbone Assembly: In this stage, fragments of known protein structures are pieced together, or kinematic closure algorithms are used to generate novel backbone geometries. nih.gov When incorporating a constrained residue like 4-phenoxy-D-proline, the algorithm must use a specific rotamer library for this residue that accurately reflects its limited conformational space (i.e., the preferred puckering of the pyrrolidine ring and the orientation of the phenoxy group). The algorithm can be explicitly instructed to place this residue at positions where a specific turn or rigid structure is desired.

Sequence Design: Once a target backbone is established, the algorithm searches for an amino acid sequence that will fold into that structure. The energy function used for this search must be able to accurately model the interactions of the non-canonical residue. For this compound, this includes terms for hydrophobic interactions of the phenoxy group and the steric constraints imposed by the rigid ring system.

The use of such constrained building blocks is a key strategy in designing peptides with enhanced stability against proteolysis and improved structural rigidity. researchgate.netnih.gov By defining the peptide's conformation, these residues guide the folding process towards a unique and stable structure. This approach has been successfully used to design exceptionally stable peptides, including those with disulfide crosslinks or backbone cyclization, whose experimentally determined structures closely match the computational models. nih.gov

Table 2: Algorithmic Considerations for Designing with Constrained Proline Analogs

Algorithmic Component Modification/Consideration for this compound Desired Outcome
Rotamer Library Development of a specific library representing the low-energy conformations of the phenoxy-proline residue. Accurate modeling of the residue's fixed geometry and steric profile.
Energy Function Parameterization to account for interactions of the phenoxy group (e.g., aromatic stacking, hydrophobicity) and the D-amino acid backbone. Correctly scoring and selecting sequences that favor the target fold.
Backbone Sampling Use of algorithms that can handle mixed chirality (L- and D-amino acids) and place constrained residues at strategic points. Generation of novel and stable peptide topologies inaccessible to natural L-amino acids.

| Design Strategy | Intentional placement of the analog to nucleate β-turns, stabilize helices, or enforce a specific backbone trajectory for cyclization. | Creation of peptides with pre-defined, rigid structures and enhanced stability. |

Advanced Derivatization and Chemical Transformations of 4s Fmoc 4 Phenoxy D Proline

Site-Specific Labeling Strategies within Peptide Constructs

The ability to introduce labels at specific locations within a peptide is crucial for studying its structure, dynamics, and interactions. (4S)-Fmoc-4-phenoxy-D-proline serves as a versatile anchor for such modifications.

Isotopic Labeling for Advanced NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution. sigmaaldrich.com Isotopic labeling, the substitution of an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), is often essential for enhancing NMR sensitivity and simplifying complex spectra. sigmaaldrich.comnih.gov

The incorporation of this compound into a peptide allows for site-specific isotopic labeling. While direct isotopic labeling of the phenoxy group itself is not a common strategy, the proline ring or other parts of the peptide can be isotopically labeled to probe the local environment around the phenoxy moiety. For instance, uniformly ¹³C and ¹⁵N-labeling the peptide backbone can provide detailed structural constraints. sigmaaldrich.com The presence of the phenoxy group can then induce unique chemical shift perturbations that report on its conformation and interactions.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to measure distances between the protons of the phenoxy group and other protons in the peptide, providing crucial information for structure determination. The strategic placement of isotopically labeled amino acids near the (4S)-4-phenoxy-D-proline residue can further refine these structural models.

Table 1: Common Isotopes in Peptide NMR and Their Applications

IsotopeNatural Abundance (%)Application in Peptide NMR
¹³C1.1Enhances signal for carbon backbone and side-chain analysis.
¹⁵N0.37Simplifies proton spectra and allows for the study of backbone dynamics.
²H (Deuterium)0.015Reduces spectral complexity and probes dynamics.

Fluorescent Probe Conjugation for Biophysical Investigations

Attaching fluorescent probes to peptides is a widely used strategy for studying their localization, interactions, and conformational changes. The phenoxy group of this compound, after appropriate chemical modification, can serve as a point of attachment for various fluorophores.

One common approach involves the synthesis of a derivative where the phenoxy group is replaced by or coupled to a fluorescent moiety. Alternatively, other reactive groups can be introduced elsewhere in the peptide to allow for specific conjugation. For instance, a lysine (B10760008) residue with its side-chain amino group can be selectively modified. nih.gov

Commonly used fluorophore-quencher pairs, such as Mca/Dnp and EDANS/Dabcyl, are instrumental in developing fluorescence resonance energy transfer (FRET) based assays to monitor enzymatic activity or binding events. sigmaaldrich.com The incorporation of this compound can position a fluorophore or quencher at a precise location within the peptide sequence, enabling the design of highly specific FRET probes.

Table 2: Representative Fluorescent Probes for Peptide Labeling

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Common Quencher
7-Methoxycoumarin-4-acetic acid (Mca)3283932,4-Dinitrophenyl (Dnp)
5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS)3414714-((4-(Dimethylamino)phenyl)azo)benzoic acid (Dabcyl)
Dansyl335526Dabsyl
Fluorescein (FAM)494518Dabcyl

Bioconjugation Techniques with Peptide Scaffolds for Research Applications

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule like a peptide. Peptides containing (4S)-4-phenoxy-D-proline can be functionalized to participate in various bioconjugation reactions for research purposes.

Another strategy involves the incorporation of a ketone-containing proline analog, such as 4-ketoproline. nih.govnih.gov This electrophilic group can react selectively with hydrazides or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages, respectively. nih.govnih.gov This method provides a robust way to conjugate peptides to a wide range of research tools, including biotin (B1667282) for affinity purification or fluorescent dyes for imaging.

Chemo- and Regioselective Modifications of the Phenoxy Moiety

The phenoxy group of this compound presents a target for selective chemical modifications to alter the properties of the resulting peptide. Electrophilic aromatic substitution reactions could potentially be employed to introduce functional groups onto the phenyl ring, although this would require careful optimization to avoid side reactions with other sensitive amino acid residues in the peptide.

A more controlled approach involves the synthesis of this compound analogs with pre-installed functional groups on the phenoxy ring. For example, a cyanophenyl derivative has been explored as an infrared probe in peptides. nih.gov This highlights the potential to tune the electronic and steric properties of the phenoxy group to influence peptide conformation and function.

The selective oxidation of related thioether-containing prolines to sulfoxides demonstrates the possibility of fine-tuning the chemical environment of the proline ring. nih.gov Similar strategies could be envisioned for the phenoxy group, potentially leading to novel peptide derivatives with unique characteristics.

Development of Novel Protecting Group Strategies for the Phenoxy and Carboxyl Functions in Peptide Synthesis

Standard solid-phase peptide synthesis (SPPS) relies on a set of orthogonal protecting groups to mask reactive functionalities during chain assembly. nih.gov The Fmoc group protects the N-terminus, while various acid-labile groups typically protect side chains. creative-peptides.com

For complex peptides containing modified residues like this compound, the development of novel and orthogonal protecting group strategies can be beneficial. While the phenoxy group itself is generally stable under standard SPPS conditions, the carboxyl group of the proline requires protection. gcwgandhinagar.com

The "proline editing" approach, where a hydroxyproline (B1673980) residue is incorporated into a peptide and subsequently modified, showcases the use of the peptide backbone itself as a protecting group for the amine and carboxylic acid functionalities. nih.gov This strategy allows for diverse modifications of the proline side chain on the solid support after the main peptide chain has been assembled. nih.gov

Alternative protecting groups for hydroxyl functionalities, such as silyl (B83357) ethers (e.g., TBS) and Alloc carbonates, have been investigated for their orthogonal removal, enabling the incorporation of multiple modified proline residues within a single peptide. nih.gov The development of new acid-labile protecting groups for the carboxyl function could also offer greater flexibility in synthesizing complex peptides containing this compound. ub.edu

Applications in Constrained Peptide Design and Peptidomimetics in Research

Design Principles for Mimicking Natural Peptide Motifs and Recognition Elements

The incorporation of (4S)-Fmoc-4-phenoxy-D-proline into a peptide sequence is a strategic design choice to mimic and stabilize specific secondary structures found in natural peptides, such as β-turns and polyproline helices. Proline itself is known to restrict the conformational flexibility of the peptide backbone. nih.govsigmaaldrich.com The D-configuration of this particular analog further influences the accessible dihedral angles (φ, ψ) of the preceding amino acid residue.

Creation of Conformationally Restricted Peptide Libraries for Academic Screening Efforts

This compound is a key building block in the generation of conformationally restricted peptide libraries for high-throughput screening in academic research. The defined stereochemistry and conformational preferences imposed by this amino acid analog reduce the conformational diversity of the library members. This reduction in flexibility is advantageous as it can lead to higher affinity and selectivity for a target receptor, as the peptides are "pre-organized" into a bioactive conformation.

The synthesis of such libraries typically employs solid-phase peptide synthesis (SPPS), where the Fmoc protecting group of this compound allows for its straightforward incorporation into the growing peptide chain. chemimpex.comchemimpex.com By systematically varying the amino acids surrounding the 4-phenoxy-D-proline residue, diverse libraries can be created where the core turn or helical motif is preserved. These libraries are then screened against biological targets to identify lead compounds for further investigation.

Library ParameterDescription
ScaffoldPeptide backbone with this compound inducing a turn or helical motif.
Diversity ElementsRandomization of amino acid residues flanking the proline analog.
Synthesis MethodSolid-Phase Peptide Synthesis (SPPS).
Screening GoalIdentification of high-affinity binders to biological targets.

Role in Cyclopeptide Synthesis and Structurally Defined Macrocycles

The conformational constraints imposed by 4-substituted prolines are particularly valuable in the synthesis of cyclopeptides and other structurally defined macrocycles. The defined turn-inducing properties of this compound can act as a template to facilitate the cyclization of linear peptide precursors. By positioning this residue at a corner of the intended cyclic structure, the ends of the linear peptide are brought into proximity, thereby increasing the efficiency of the ring-closing reaction.

This strategy allows for the creation of macrocycles with well-defined three-dimensional structures. nih.gov The sequence of these macrocycles dictates their hierarchical assembly into more complex supramolecular structures. nih.gov The ability to control the global conformation of a peptide through the site-specific incorporation of this proline analog is a powerful tool for designing novel cyclic peptides with specific recognition surfaces or catalytic activities.

FeatureRole of this compound
Pre-organization Induces a bend in the linear precursor, facilitating macrocyclization.
Structural Rigidity Contributes to a well-defined and stable conformation of the final cyclopeptide.
Design Control Enables the rational design of macrocycles with specific shapes and functionalities.

Development of Novel Peptide Scaffolds for Materials Science and Supramolecular Chemistry Research

In the realm of materials science and supramolecular chemistry, the self-assembly of peptides into well-ordered nanostructures is of great interest. This compound can be incorporated into peptide sequences to direct the formation of specific supramolecular architectures. nih.govd-nb.info The interplay of the constrained proline ring, the aromatic phenoxy group, and the Fmoc group can drive the assembly of peptides into higher-order structures such as nanofibers, gels, and crystalline frameworks. nih.govub.edu

The Fmoc group itself is known to promote self-assembly through π-π stacking interactions, and when combined with the rigidifying effect of the 4-phenoxy-D-proline, it can lead to the formation of robust and highly ordered materials. nih.govd-nb.info Researchers can tune the properties of these materials by altering the peptide sequence, thereby controlling the intermolecular interactions that govern the self-assembly process. This approach opens avenues for the development of novel biomaterials with applications in areas such as tissue engineering and responsive drug delivery systems.

Strategies for Modulating Peptide Stability and Proteolytic Resistance via Stereochemical Constraints

A significant challenge in the development of therapeutic peptides is their susceptibility to degradation by proteases. nih.govresearchgate.net The incorporation of non-natural amino acids, such as D-amino acids and their derivatives, is a well-established strategy to enhance peptide stability. nih.govresearchgate.net this compound, being a D-amino acid analog, contributes to proteolytic resistance because proteases are typically specific for L-amino acid substrates.

Future Research Directions and Methodological Advancements

Integration with Advanced High-Throughput Screening Methodologies for Library Evaluation

The discovery of bioactive peptides often relies on the screening of large and diverse peptide libraries. High-throughput screening (HTS) methodologies are essential for efficiently evaluating these libraries to identify "hit" compounds with desired activities. nih.gov The integration of constrained proline analogs like (4S)-Fmoc-4-phenoxy-D-proline into these libraries presents both opportunities and challenges.

Future advancements will focus on developing HTS assays specifically tailored for libraries of peptides containing constrained analogs. These assays will need to be sensitive enough to detect subtle differences in binding affinity and biological activity conferred by the conformational constraints of the proline analog. Fluorescence-based competitive binding assays, for example, can provide a rapid and cost-effective means of screening large numbers of peptides. drugtargetreview.com Furthermore, the development of high-content screening (HCS) platforms, which combine automated microscopy with quantitative image analysis, will enable the simultaneous evaluation of multiple cellular parameters, providing a more comprehensive understanding of the effects of these constrained peptides. nih.gov The direct cellular screening of modified peptide libraries, even without prior purification, is an emerging strategy that could significantly accelerate the discovery process. acs.org

Development of Novel Stereoselective and Sustainable Synthetic Pathways for Analog Production

The synthesis of this compound and its analogs is a critical step that dictates their availability for research and development. While methods for the synthesis of 4-substituted prolines exist, there is a continuous need for more efficient, stereoselective, and sustainable approaches. elsevierpure.comnih.gov

Current research is exploring various synthetic strategies, including:

Stereodivergent and Stereoselective Synthesis: The development of methods that allow for the controlled synthesis of both cis and trans isomers of 4-substituted prolines is crucial for exploring the full range of conformational possibilities. elsevierpure.com

Catalytic and Enantioselective Approaches: Utilizing chiral catalysts can provide a more efficient and atom-economical route to enantiomerically pure proline analogs. nih.gov

"Proline Editing": This innovative solid-phase approach allows for the modification of a hydroxyproline (B1673980) residue already incorporated into a peptide, providing access to a wide diversity of 4-substituted prolines without the need for extensive solution-phase synthesis. acs.orgumn.edunih.govnih.govresearchgate.net

Sustainable Chemistry: Future synthetic methodologies will increasingly focus on "green" chemistry principles, such as the use of less hazardous reagents and solvents, and the development of catalytic processes that minimize waste. researchgate.net The use of solid-phase synthesis with reusable resins is one such approach. nih.gov

Table 1: Comparison of Synthetic Strategies for Proline Analogs

StrategyAdvantagesDisadvantagesKey References
Stereodivergent SynthesisAccess to both cis and trans isomers.May require specific catalysts and conditions. elsevierpure.com
Enantioselective CatalysisHigh enantiopurity, atom economy.Catalyst development can be challenging. nih.gov
Proline EditingHigh diversity from a single precursor, solid-phase efficiency.Limited to modifications of hydroxyproline. acs.orgumn.edunih.govnih.govresearchgate.net
Sustainable SynthesisReduced environmental impact, safer processes.May require optimization of existing methods. researchgate.netnih.gov

Advanced Computational Modeling for Predictive Peptide Design and Conformational Control

Computational modeling has become an indispensable tool in peptide design, enabling the prediction of peptide structure and function before synthesis. For peptides containing constrained proline analogs like this compound, computational methods are particularly valuable for understanding how the substituent at the C4 position influences the local and global conformation of the peptide.

Future research in this area will focus on:

Improved Force Fields: Developing more accurate force fields that can precisely model the conformational preferences of substituted proline residues is essential for reliable in silico predictions.

Enhanced Sampling Techniques: Advanced sampling methods, such as Gaussian accelerated molecular dynamics, are needed to overcome the high energy barriers associated with cis-trans isomerization of the prolyl bond and to explore the full conformational landscape of these peptides. frontiersin.org

De Novo Design Algorithms: The development of new computational algorithms, such as those integrated into platforms like Rosetta and AlphaFold, will facilitate the de novo design of constrained peptides with novel structures and functions. nih.govyoutube.com These methods can incorporate geometric constraints and model non-canonical amino acids, opening up new possibilities for creating hyperstable and functionally optimized peptides. nih.gov

Generative Models: Deep generative models are emerging as powerful tools for designing novel peptide sequences with desired properties, moving beyond the limitations of natural amino acid repertoires. mit.edunih.gov

Exploration of Novel Chemical Biology Applications of Constrained Proline Analogs

The ability of constrained proline analogs to modulate peptide conformation makes them powerful tools for probing and manipulating biological processes. nih.gov Beyond their use in stabilizing specific secondary structures, future research will explore a wider range of chemical biology applications.

These applications include:

Probing Protein-Protein Interactions (PPIs): Incorporating constrained prolines into peptides can help to rigidify the peptide backbone into a conformation that mimics the binding epitope of a protein, leading to potent and selective inhibitors of PPIs. nih.gov

Developing Molecular Probes: The introduction of functional groups, such as fluorophores or affinity tags, onto the proline ring can create valuable probes for studying biological systems. nih.govnih.gov The "proline editing" technique is particularly well-suited for generating such functionalized peptides. acs.orgumn.edunih.govnih.govresearchgate.net

Controlling Cellular Processes: Peptides containing constrained prolines can be designed to modulate a variety of cellular processes, from signaling pathways to enzyme activity. nih.gov For instance, pH-responsive peptides incorporating aminoproline have been explored for drug delivery applications. rsc.org

Creating Novel Biomaterials: The self-assembly of peptides containing constrained prolines can lead to the formation of well-defined nanostructures, such as polyproline helices, which can serve as scaffolds for a variety of applications in materials science and nanomedicine. nih.govwikipedia.org

Emerging Techniques for Peptide Structural Characterization and Dynamic Analysis

A thorough understanding of the three-dimensional structure and dynamic behavior of peptides containing this compound is crucial for rational design. While NMR spectroscopy is a cornerstone for determining peptide conformation in solution, a multi-faceted approach incorporating various biophysical techniques will provide a more complete picture. acs.orgnih.gov

Emerging and complementary techniques include:

Circular Dichroism (CD) Spectroscopy: CD is a valuable tool for rapidly assessing the secondary structure content of peptides, including the characteristic polyproline II (PPII) helix often induced by proline analogs. nih.govacs.org

X-ray Crystallography: While challenging for flexible peptides, obtaining crystal structures provides high-resolution information about the solid-state conformation.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry can provide insights into the gas-phase conformation of peptides. Spiking synthetic peptides with modified residues into digests can also aid in the identification and characterization of post-translationally modified prolines. researchgate.net

Computational Dynamics: As mentioned previously, molecular dynamics simulations are becoming increasingly powerful for analyzing the dynamic behavior of peptides on timescales that are often inaccessible to experimental methods. frontiersin.org

By combining these advanced techniques, researchers can gain a comprehensive understanding of how constrained proline analogs influence peptide structure and dynamics, paving the way for the design of next-generation peptide-based therapeutics and research tools.

Q & A

Q. What are the key steps in synthesizing (4S)-Fmoc-4-phenoxy-D-proline, and how can stereochemical purity be ensured?

Methodological Answer :

  • Synthesis Steps :
    • Core Structure : Start with D-proline. Introduce the phenoxy group at the 4-position via nucleophilic substitution or Mitsunobu reaction, ensuring stereochemical control at the (4S) position.
    • Fmoc Protection : Use 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃) to protect the amine group.
    • Purification : Employ reverse-phase HPLC or flash chromatography (C18 columns) to isolate the product. Purity >95% is critical for peptide synthesis applications .
  • Stereochemical Validation :
    • Chiral HPLC : Use columns like Chiralpak® IA/IB to confirm enantiomeric excess.
    • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to verify the (4S) configuration .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer :

  • Storage : Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption.
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) during peptide synthesis. Avoid prolonged exposure to light, as Fmoc groups are photosensitive.
  • Safety : Follow protocols for handling flammable organics (e.g., dry sand for fire suppression) and wear PPE (gloves, goggles) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer :

  • LC-MS : Confirm molecular weight (e.g., observed m/z vs. calculated C20H19NO5C_{20}H_{19}NO_5, MW 377.37 g/mol) and detect impurities.
  • 1^1H/13^{13}C-NMR : Assign peaks for the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and phenoxy substituent (δ 6.5–7.1 ppm).
  • FT-IR : Identify carbonyl stretches (Fmoc: ~1700 cm⁻¹) and ether linkages (phenoxy: ~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the 4-phenoxy substituent influence the conformational dynamics of proline in peptide chains?

Methodological Answer :

  • Conformational Analysis :
    • NMR Studies : Measure 3JHαHδ^3J_{Hα-Hδ} coupling constants to assess pyrrolidine ring puckering. The phenoxy group may stabilize trans- or cis-amide bonds depending on steric and electronic effects.
    • Computational Modeling : Use molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) to predict backbone dihedral angles (φ/ψ) and steric clashes.
    • Comparative Data : Compare with derivatives like Fmoc-Pro(4-N₃)-OH (azide substituent) to evaluate substituent-specific effects on aggregation propensity .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer :

  • Solubility Optimization :
    • Solvent Screening : Test DMSO, DMF, or THF for stock solutions. For in vivo studies, use biocompatible solvents like PBS with ≤5% DMSO.
    • Additives : Include surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility.
Solvent Solubility (mg/mL) Conditions
DMSO50–10025°C, inert gas
DMF30–6025°C
PBS (pH 7.4)<137°C
  • Data Reconciliation : Account for batch-to-batch variability (e.g., residual salts) and use Karl Fischer titration to quantify water content .

Q. What strategies mitigate aggregation during solid-phase peptide synthesis (SPPS) when using this compound?

Methodological Answer :

  • Preventive Measures :
    • Pseudoproline Approach : Incorporate this compound at aggregation-prone regions (e.g., β-sheet motifs) to disrupt interchain hydrogen bonding .
    • Coupling Conditions : Use elevated temperatures (40–50°C) and strong activators (e.g., HATU/DIPEA) to improve reaction efficiency.
    • Cleavage Optimization : Avoid prolonged TFA exposure; use scavengers (e.g., triisopropylsilane) to minimize side reactions.
  • Monitoring : Track resin swelling and reaction completion via Kaiser test or LC-MS .

Q. How can researchers validate the stability of this compound under acidic or basic conditions?

Methodological Answer :

  • Stability Studies :
    • Acidic Conditions : Incubate in 0.1% TFA (pH ~2) and monitor degradation via HPLC at 0, 6, 12, and 24 hours.
    • Basic Conditions : Test in 0.1 M NaOH (pH ~13) and quantify Fmoc deprotection using UV-Vis (λ = 301 nm).
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) under each condition to guide storage and reaction protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.